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Compound of Interest

Compound Name: 3-Hydroxy-5-nitrobenzaldehyde

Cat. No.: B1337175

3-Hydroxy-5-nitrobenzaldehyde, with the chemical formula C7HsNO4 and a molecular weight
of approximately 167.12 g/mol , is an aromatic compound featuring a benzene ring substituted
with an aldehyde (-CHO), a hydroxyl (-OH) group at position 3, and a nitro (-NO2) group at
position 5.[1][2] This specific arrangement of functional groups imparts a unigue reactivity
profile, making it a versatile building block in organic synthesis. The aldehyde group serves as
a reactive handle for forming Schiff bases and hydrazones, while the nitro group can be
reduced to an amine, opening pathways to a diverse array of functionalized molecules and
heterocyclic compounds.[1][3] Its structural motifs are found in various compounds explored for
their potential biological activities.[3][4]

Retrosynthetic Analysis and Primary Synthetic
Pathway

The most direct and logical synthetic route to 3-hydroxy-5-nitrobenzaldehyde is through the
electrophilic aromatic substitution (nitration) of 3-hydroxybenzaldehyde. This approach is
favored due to the commercial availability of the starting material and the well-established
chemistry of nitration reactions.

The hydroxyl group is an activating, ortho-, para-director, while the aldehyde group is a
deactivating, meta-director.[1] Therefore, the incoming nitro group is directed to the positions
ortho and para to the hydroxyl group (positions 2, 4, and 6) and meta to the aldehyde group
(position 5). The synergistic directing effect of the hydroxyl group (to position 6, which is para)
and the aldehyde group (to position 5, which is meta) does not align. However, the strong
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activating and directing effect of the hydroxyl group generally dominates, leading to a mixture of
isomers. The steric hindrance from the adjacent aldehyde group at position 1 might influence
the regioselectivity of the nitration.

A plausible retrosynthetic analysis is depicted below:

3-Hydroxybenzaldehyde Nitration 3-Hydroxy-5-nitrobenzaldehyde Nitrating Agent (HNO3/H2S04)
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Caption: Retrosynthetic pathway for 3-hydroxy-5-nitrobenzaldehyde.

Detailed Experimental Protocol: Nitration of 3-
Hydroxybenzaldehyde

While a specific, optimized protocol for the synthesis of 3-hydroxy-5-nitrobenzaldehyde is not
extensively detailed in the public literature, a reliable procedure can be adapted from
established methods for the nitration of similar phenolic aldehydes, such as salicylaldehyde
and other substituted benzaldehydes.[3][4][5] The following protocol is a composite
methodology designed for high fidelity and reproducibility.

Materials:

3-Hydroxybenzaldehyde (m-hydroxybenzaldehyde)[6]

e Concentrated Sulfuric Acid (H2SOa4, 98%)

e Fuming Nitric Acid (HNOs, >90%) or Concentrated Nitric Acid (70%)

e Dichloromethane (CH2zCl2) or other suitable inert solvent

e Ice

o Saturated aqueous Sodium Bicarbonate (NaHCOs) solution

¢ Anhydrous Sodium Sulfate (Na2S0O4) or Magnesium Sulfate (MgSOQOa)
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 Silica Gel for column chromatography
o Hexane and Ethyl Acetate for chromatography elution
Procedure:

o Preparation of the Nitrating Mixture: In a flask immersed in an ice-salt bath, cautiously add
concentrated sulfuric acid. While maintaining the temperature below 10 °C, slowly add
fuming nitric acid dropwise with continuous stirring. This nitrating mixture should be prepared
immediately before use.

e Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a
thermometer, and a dropping funnel, dissolve 3-hydroxybenzaldehyde in a suitable inert
solvent like dichloromethane. Cool the solution to 0-5 °C using an ice bath.

 Nitration Reaction: Add the freshly prepared nitrating mixture dropwise to the cooled solution
of 3-hydroxybenzaldehyde over a period of 30-60 minutes. It is crucial to maintain the
reaction temperature below 10 °C to minimize the formation of by-products.

o Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low
temperature for an additional 1-2 hours. The progress of the reaction can be monitored by
Thin Layer Chromatography (TLC).

o Work-up:

o Once the reaction is complete, carefully pour the reaction mixture into a beaker containing
crushed ice. A precipitate, which is a mixture of nitro-isomers, should form.

o Extract the product mixture with dichloromethane.

o Wash the organic layer sequentially with cold water and a saturated sodium bicarbonate
solution to neutralize any remaining acid.[5]

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.
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 Purification: The crude product will likely be a mixture of 2-, 4-, and 6-nitro isomers, along
with the desired 5-nitro isomer. Purification is essential and can be achieved by column
chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.[5]
The different isomers will have varying polarities, allowing for their separation.

Mechanistic Insights

The nitration of 3-hydroxybenzaldehyde proceeds via an electrophilic aromatic substitution
mechanism. The key steps are:

o Generation of the Electrophile: In the presence of a strong acid like sulfuric acid, nitric acid is
protonated and subsequently loses a water molecule to form the highly electrophilic
nitronium ion (NO2z2%).

» Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring of 3-
hydroxybenzaldehyde. The hydroxyl group, being a strong activating group, directs the
attack to the ortho and para positions. The aldehyde group, a deactivating group, directs to
the meta position. The regioselectivity is a complex interplay of these electronic effects and
steric hindrance.

o Rearomatization: The resulting resonance-stabilized carbocation (arenium ion) loses a
proton to a base (such as HSOa4~ or H20) to restore the aromaticity of the ring, yielding the
nitrated product.
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Caption: Mechanism of nitration of 3-hydroxybenzaldehyde.

Alternative Synthetic Strategies

An alternative, though more circuitous, route to 3-hydroxybenzaldehyde involves starting from
3-nitrobenzaldehyde. This multi-step synthesis includes the reduction of the nitro group,
diazotization of the resulting amine, and subsequent hydrolysis to introduce the hydroxyl group.
[7] While feasible, this pathway is less efficient than the direct nitration of 3-
hydroxybenzaldehyde.

Data Presentation

Table 1: Physicochemical Properties of 3-Hydroxy-5-nitrobenzaldehyde
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Property Value Source
CAS Number 193693-95-7 [1]
Molecular Formula C7HsNOa4

Molecular Weight 167.12 g/mol

Pale yellow to brown
Appearance , [1]
crystalline powder
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Table 2: Spectroscopic Data for Characterization

While specific spectral data for 3-hydroxy-5-nitrobenzaldehyde is not abundant in the
provided search results, characterization would typically involve the following techniques. The
expected spectral features are based on the known effects of the functional groups.
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Technique Expected Features

Aromatic protons in the range of 7-8 ppm, an

aldehyde proton around 10 ppm, and a phenolic

1H NMR )
proton (which may be broad and exchangeable
with D20).
Resonances for the aldehyde carbon (~190
m), aromatic carbons (110-160 ppm), and
15C NMR ppm) ( ppm)

carbons attached to the nitro and hydroxyl

groups.[1]

Characteristic peaks for the O-H stretch (broad,
~3300 cm™1), C-H stretch of the aldehyde

IR Spectroscopy (~2850 and ~2750 cm~1), C=0 stretch of the
aldehyde (~1700 cm~1), and asymmetric and
symmetric stretches of the nitro group (~1530

and ~1350 cm™1).

M Spect . A molecular ion peak corresponding to the
ass Spectrometry _
molecular weight of the compound.

Conclusion and Future Perspectives

The synthesis of 3-hydroxy-5-nitrobenzaldehyde is most practically achieved through the
direct nitration of 3-hydroxybenzaldehyde. Careful control of reaction conditions, particularly
temperature, is paramount to maximizing the yield of the desired isomer and simplifying
purification. The development of more regioselective nitration methods would be a valuable
contribution to the synthesis of this and other substituted nitroaromatic compounds. As a
versatile synthetic intermediate, 3-hydroxy-5-nitrobenzaldehyde will continue to be a
molecule of interest for researchers in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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